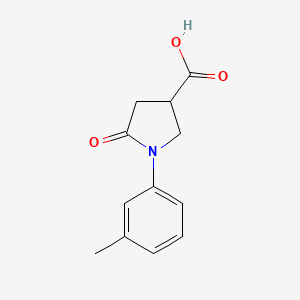

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 3-methylphenyl substituent at position 1, a ketone group at position 5, and a carboxylic acid moiety at position 3 of the pyrrolidine ring. This compound belongs to a broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which are extensively studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . The structural flexibility of the phenyl ring substituents allows for modulation of physicochemical and pharmacological properties, making this scaffold a promising candidate for drug development.

Properties

IUPAC Name |

1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-3-2-4-10(5-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIYFABONGDZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56617-45-9 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-methylphenyl)-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino acid derivative.

Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable aryl halide and a base.

Oxidation and Carboxylation: The ketone and carboxylic acid functional groups can be introduced through oxidation and carboxylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride and an appropriate electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives in combating antimicrobial resistance, particularly against Gram-positive pathogens. The compound's structure allows it to interact effectively with bacterial cell walls, leading to enhanced antimicrobial activity.

Key Findings

- In vitro Studies : Derivatives of this compound were tested against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that certain modifications to the compound significantly increased its efficacy against these pathogens, demonstrating structure-dependent activity .

- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored through various cell line studies, particularly focusing on lung cancer models.

Case Studies

- A549 Cell Line : In a study involving the A549 human lung adenocarcinoma cell line, derivatives exhibited significant cytotoxicity. The compound reduced cell viability by up to 63% at specific concentrations, with some derivatives achieving even higher reductions .

- Comparative Analysis : When compared to standard chemotherapeutic agents like cisplatin, certain derivatives showed comparable or enhanced anticancer activity, suggesting their potential as novel therapeutic agents .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, revealing its capability to scavenge free radicals and reduce oxidative stress.

Experimental Results

- DPPH Assay : Several derivatives demonstrated significant radical scavenging activity in the DPPH assay, with some compounds showing antioxidant effects greater than that of ascorbic acid .

- Reducing Power Assay : The reducing power of these compounds was assessed, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative damage in biological systems .

Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Structure-dependent activity against Staphylococcus aureus |

| Anticancer | Cytotoxic effects observed in cancer cell lines | Reduced A549 viability by up to 63% |

| Antioxidant | Scavenging free radicals and reducing oxidative stress | Higher antioxidant activity compared to ascorbic acid |

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Antioxidant Activity of Selected Derivatives

| Compound | DPPH Activity (vs. Ascorbic Acid) | Reducing Power (OD at 700 nm) |

|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one | 1.5× higher | 1.149 |

| 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.2× higher | 1.675 |

| Ascorbic Acid (Control) | 1.0× | 1.0 |

Table 2. Antimicrobial Activity of 1-(3,5-Dichloro-2-hydroxyphenyl) Derivatives

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Candida albicans | 16–32 |

Biological Activity

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, including potential antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid and a ketone functional group, which contribute to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 219.24 g/mol.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing processes such as inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit notable antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. For instance, the compound has been shown to inhibit the growth of these bacteria at low concentrations, indicating its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases.

Study on Anticancer Activity

A study evaluated the anticancer properties of various 5-oxopyrrolidine derivatives, including this compound. The compound was tested against A549 human lung adenocarcinoma cells using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity, reducing cell viability by up to 66% compared to untreated controls. This suggests potential for development as an anticancer therapeutic .

Research on Anticonvulsant Activity

In another study focused on anticonvulsant activity, similar compounds were synthesized and tested for their efficacy in animal models. The results showed promising anticonvulsant properties with minimal motor impairment, suggesting that modifications to the pyrrolidine structure could enhance therapeutic effects while reducing side effects .

Comparative Analysis of Biological Activity

| Compound | Activity | Target Pathogen/Cell Line | IC50/Effect |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | Low µM range |

| This compound | Anticancer | A549 cells | Reduced viability by 66% |

| Derivative X | Anticonvulsant | Animal models | ED50 = 13.4 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.